molecular formula C8H20N4 B123705 1,4,7,10-Tetraazacyclododecane CAS No. 294-90-6

1,4,7,10-Tetraazacyclododecane

Cat. No. B123705
M. Wt: 172.27 g/mol
InChI Key: QBPPRVHXOZRESW-UHFFFAOYSA-N
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Patent
US05428156

Procedure details

Accordingly, the invention provides a method for the synthesis of 1,4,7,10-tetraazacyclododecane N,N',N",N'"-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane N,N',N",N'"-tetraacetic acid (TETA) (Formula I). For this purpose 1,4,7,10-tetraazacyclododecane and 1,4,8,11-tetraazacyclotetradecane (Formula II) are provided and cyanomethylated using acid, formaldehyde, and cyanide compound yielding a tetranitrile (Formula III) which precipitates upon the addition of base.. The tetranitrile (Formula III) is hydrolyzed followed by acidification, evaporation to dryness, reconstitution and precipitation to give DOTA or TETA. ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:12](CC(O)=O)[CH2:11][CH2:10][N:9](CC(O)=O)[CH2:8][CH2:7][N:6](CC(O)=O)[CH2:5][CH2:4][N:3](CC(O)=O)[CH2:2]1.[CH2:29]1[CH2:42][N:41](CC(O)=O)[CH2:40][CH2:39][N:38](CC(O)=O)[CH2:37][CH2:36][CH2:35][N:34](CC(O)=O)[CH2:33][CH2:32][N:31](CC(O)=O)[CH2:30]1>>[NH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:2]1.[NH:31]1[CH2:30][CH2:29][CH2:42][NH:41][CH2:40][CH2:39][NH:38][CH2:37][CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Accordingly, the invention provides a method

Outcomes

Product
Name
Type
product
Smiles
N1CCNCCNCCNCC1
Name
Type
product
Smiles
N1CCNCCCNCCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428156

Procedure details

Accordingly, the invention provides a method for the synthesis of 1,4,7,10-tetraazacyclododecane N,N',N",N'"-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane N,N',N",N'"-tetraacetic acid (TETA) (Formula I). For this purpose 1,4,7,10-tetraazacyclododecane and 1,4,8,11-tetraazacyclotetradecane (Formula II) are provided and cyanomethylated using acid, formaldehyde, and cyanide compound yielding a tetranitrile (Formula III) which precipitates upon the addition of base.. The tetranitrile (Formula III) is hydrolyzed followed by acidification, evaporation to dryness, reconstitution and precipitation to give DOTA or TETA. ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:12](CC(O)=O)[CH2:11][CH2:10][N:9](CC(O)=O)[CH2:8][CH2:7][N:6](CC(O)=O)[CH2:5][CH2:4][N:3](CC(O)=O)[CH2:2]1.[CH2:29]1[CH2:42][N:41](CC(O)=O)[CH2:40][CH2:39][N:38](CC(O)=O)[CH2:37][CH2:36][CH2:35][N:34](CC(O)=O)[CH2:33][CH2:32][N:31](CC(O)=O)[CH2:30]1>>[NH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:2]1.[NH:31]1[CH2:30][CH2:29][CH2:42][NH:41][CH2:40][CH2:39][NH:38][CH2:37][CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Accordingly, the invention provides a method

Outcomes

Product
Name
Type
product
Smiles
N1CCNCCNCCNCC1
Name
Type
product
Smiles
N1CCNCCCNCCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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